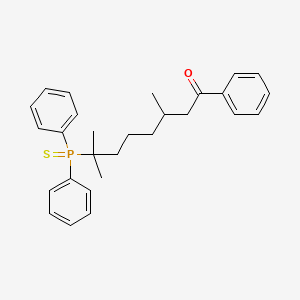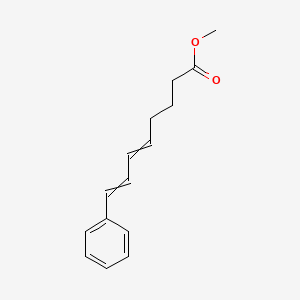
Methyl 8-phenylocta-5,7-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-phenylocta-5,7-dienoate is an organic compound with the molecular formula C_16H_18O_2 It is a derivative of octadienoic acid, featuring a phenyl group attached to the eighth carbon and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 8-phenylocta-5,7-dienoate can be synthesized through several methods. One common approach involves the reaction of 8-phenylocta-5,7-dienoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 8-phenylocta-5,7-dienoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.
化学反応の分析
Types of Reactions
Methyl 8-phenylocta-5,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces 8-phenylocta-5,7-dienoic acid or 8-phenylocta-5,7-dienone.
Reduction: Yields 8-phenyloctanol or 8-phenyloctane.
Substitution: Results in various substituted phenyl derivatives, depending on the reagents used.
科学的研究の応用
Methyl 8-phenylocta-5,7-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of methyl 8-phenylocta-5,7-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl 8-phenylocta-5,7-dienoate can be compared to other similar compounds, such as:
Methyl 8-phenylocta-2,6-dienoate: Similar structure but with different positions of double bonds.
Methyl 8-phenyloctanoate: Lacks the double bonds present in this compound.
Methyl 8-(4-methoxyphenyl)octa-2,6-dienoate: Contains a methoxy group on the phenyl ring, altering its reactivity and properties.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a phenyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
509146-53-6 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
methyl 8-phenylocta-5,7-dienoate |
InChI |
InChI=1S/C15H18O2/c1-17-15(16)13-9-4-2-3-6-10-14-11-7-5-8-12-14/h2-3,5-8,10-12H,4,9,13H2,1H3 |
InChIキー |
WELWODIODFMSNZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC=CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


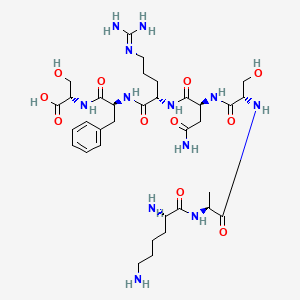
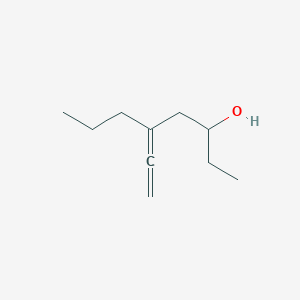
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
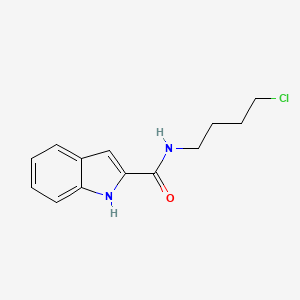

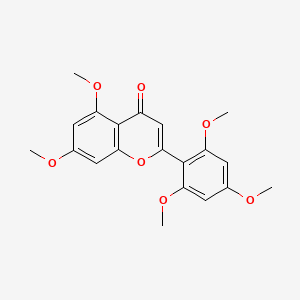
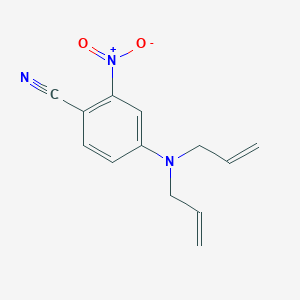
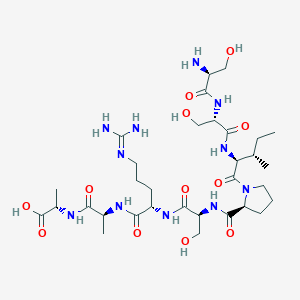

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
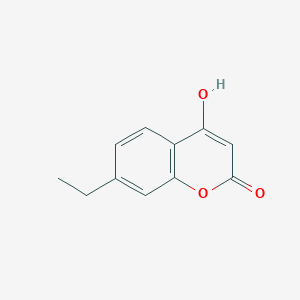
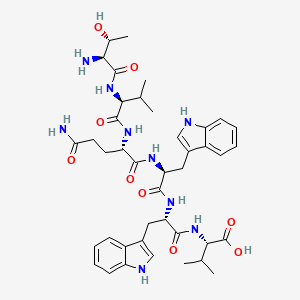
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
